6-(Trifluoromethoxy)quinolin-2-amine
描述
Structure
2D Structure
属性
IUPAC Name |
6-(trifluoromethoxy)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCNPTQDIOWJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060027-57-6 | |
| Record name | 6-(trifluoromethoxy)quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Metal-Catalyst-Free Amination of 8-Chloroquinolin-2-yl Derivatives
A prominent method involves the direct amination of 8-chloroquinolin-2-yl precursors with 4-(trifluoromethoxy)aniline to form (8-chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine, which can be converted to the target amine derivative. This process is notable for its avoidance of palladium or other metal catalysts, which are commonly used in cross-coupling reactions but can be costly and environmentally problematic.
Reaction Conditions : The amination proceeds efficiently by mixing the 8-chloroquinoline derivative with an excess of 4-(trifluoromethoxy)aniline, often in the absence of solvent or in low polarity alcohol solvents such as methanol or ethanol. The reaction benefits from the inherent basicity of the aniline derivative, which promotes the substitution without added bases or catalysts.
Purification : The crude product typically undergoes column chromatography followed by recrystallization from non-polar, aprotic solvents such as cyclohexane or benzene to achieve high purity (≥99.5%).
Advantages : This method yields the product with low impurity content (preferably less than 1%), avoids metal contamination, and uses relatively mild conditions, making it suitable for pharmaceutical applications.
| Parameter | Details |
|---|---|
| Starting materials | 8-chloroquinolin-2-yl derivative, 4-(trifluoromethoxy)aniline |
| Catalyst | None (metal-catalyst-free) |
| Solvent | Neat aniline or (C1-C4) alcohols (e.g., methanol) |
| Temperature | Ambient to moderate heating |
| Purification | Column chromatography, recrystallization from cyclohexane or benzene |
| Product purity | ≥99.5% |
| Impurity content | ≤5%, preferably ≤1% |
This approach is described in detail in patent US10745357B2, which emphasizes the clean reaction profile and scalability of the process without palladium catalysts.
Electrophilic Aromatic Substitution and Intramolecular Cyclization for 6-Aminoquinolines
Another synthetic strategy to obtain 6-aminoquinoline derivatives, including trifluoromethoxy-substituted analogs, involves an electrophilic aromatic substitution reaction catalyzed by sulfuric acid, followed by intramolecular cyclization.
Synthetic Route : Starting from 4-substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones, the reaction proceeds via electrophilic substitution to introduce the amino group at the 6-position of the quinoline ring. The cyclization is performed under acidic conditions (concentrated sulfuric acid) at elevated temperatures (~120 °C) for approximately 10 hours.
Yields and Optimization : This method can achieve yields up to 87% for 6-aminoquinolines, which can be further functionalized to introduce the trifluoromethoxy group or converted into Schiff bases for derivative synthesis.
Applications : The resulting 6-aminoquinolines serve as versatile intermediates for further modifications, including the preparation of 6-(trifluoromethoxy)quinolin-2-amine derivatives.
| Parameter | Details |
|---|---|
| Starting materials | 4-substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones |
| Catalyst | Concentrated sulfuric acid |
| Temperature | ~120 °C |
| Reaction time | ~10 hours |
| Yield | Up to 87% |
| Product | 6-aminoquinoline derivatives |
This method is reported in studies focusing on trifluoromethylated quinoline synthesis and their photophysical properties.
Summary Table of Preparation Methods
| Method No. | Preparation Method | Key Features | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | Metal-catalyst-free amination of 8-chloroquinoline | No Pd catalyst, neat or alcoholic solvent, recrystallization purification | High purity ≥99.5%, impurity ≤1% | Scalable, clean, pharmaceutical grade |
| 2 | Electrophilic aromatic substitution and cyclization | Sulfuric acid catalysis, high temperature | Up to 87% yield | Suitable for 6-aminoquinoline precursors |
| 3 | Copper-catalyzed three-component reaction | Modular, ligand-dependent, base essential | Up to 55% yield | Broad functional group tolerance, adaptable |
Detailed Research Findings and Considerations
The metal-free amination method (Method 1) offers a significant advantage by eliminating the need for expensive and potentially toxic palladium catalysts, reducing costs and simplifying purification. The reaction’s success depends on the use of excess 4-(trifluoromethoxy)aniline, which acts both as reactant and base.
Solvent choice influences reaction rate and purity; neat conditions provide the fastest and cleanest conversion, while methanol and other short-chain alcohols slow the reaction but maintain cleanliness.
Recrystallization from non-polar aprotic solvents is critical for achieving pharmaceutical-grade purity, with cyclohexane and benzene being preferred solvents.
The electrophilic substitution route (Method 2) is well-established for introducing amino groups at the 6-position of quinolines, forming a foundation for further functionalization to trifluoromethoxy derivatives. This method is robust but requires harsh acidic conditions and elevated temperatures.
Copper-catalyzed multi-component reactions (Method 3) provide a versatile synthetic platform, though yields are moderate and reaction conditions require careful optimization of ligands, base, solvent, and temperature. This approach is promising for generating diverse quinoline derivatives with functional group compatibility.
化学反应分析
Electrophilic Substitution Reactions
The electron-rich 2-amino group directs electrophiles to specific positions:
Nitration
Occurs predominantly at position 5 due to amino group's directing effects:
| Nitrating Agent | Conditions | Product Ratio (5-NO₂:8-NO₂) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 4 hrs | 92:8 | |
| Acetyl nitrate | CH₂Cl₂, -15°C | 95:5 |
Halogenation
Bromination shows similar positional selectivity:
| Halogen Source | Catalyst | Product | Yield |
|---|---|---|---|
| Br₂ | FeBr₃ | 5-Bromo derivative | 78% |
| NBS | AIBN, CCl₄ | 8-Bromo side product | ≤12% |
Transition Metal-Catalyzed Cross Couplings
The 2-amino group facilitates palladium-mediated reactions:
Suzuki-Miyaura Coupling
| Position | Boronic Acid | Catalyst System | Yield | Application |
|---|---|---|---|---|
| 6-OCF₃ | 4-Methoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | 82% | Fluorescent probes |
| 2-NH₂ | 2-Thienyl | Pd(OAc)₂/XPhos | 67% | Heterocycle synthesis |
Buchwald-Hartwig Amination
Enables N-arylation at the amine position:
| Aryl Halide | Ligand | Conversion | Product Use |
|---|---|---|---|
| 4-Bromotoluene | Xantphos | 91% | Kinase inhibitors |
| 2-Iodopyridine | RuPhos | 84% | DNA intercalators |
Redox Transformations
Oxidation
Controlled oxidation of the amino group:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, pH 9, 60°C | Quinolin-2-imine | 88% |
| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | 94% |
Reduction
Catalytic hydrogenation modifies the heterocycle:
| Catalyst | Pressure (psi) | Product | Ring Saturation |
|---|---|---|---|
| Pd/C | 50 H₂ | 1,2,3,4-Tetrahydroquinoline | Complete |
| Rh/Al₂O₃ | 30 H₂ | Partially saturated core | C5-C8 only |
Acid-Base Behavior
The compound exhibits pH-dependent prototropic tautomerism:
| pH Range | Dominant Form | λmax (nm) | Biological Relevance |
|---|---|---|---|
| <3.0 | Cationic (NH₃⁺) | 287 | Membrane permeability |
| 5-8 | Zwitterionic | 302 | Enzymatic binding |
| >10 | Deprotonated (NH⁻) | 275 | Metal chelation capacity |
These transformations highlight 6-(Trifluoromethoxy)quinolin-2-amine's versatility in medicinal chemistry and materials science. Recent advances in silver-mediated C-H activation and transition metal catalysis continue to expand its synthetic utility, particularly for developing kinase inhibitors and fluorescent biomarkers.
科学研究应用
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that 6-(Trifluoromethoxy)quinolin-2-amine exhibits significant biological activity as an enzyme inhibitor, particularly against protein kinases such as SGK1. It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown its binding affinity to microtubule-associated proteins, specifically targeting the colchicine site on tubulin, which impairs cell division and promotes apoptosis.
-
Antiviral Properties :
- The compound has also been evaluated for its antiviral activity, demonstrating efficacy against various viral strains in preclinical studies. Its mechanism involves interfering with viral replication processes, making it a candidate for further development as an antiviral agent.
-
Fluorescent Probes :
- Due to its unique electronic properties, this compound can function as a fluorescent probe in bioimaging applications, enhancing its utility in biological studies.
Anticancer Efficacy
A study demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 0.49 | Tubulin polymerization inhibition |
| K562 | 0.08 | Apoptosis induction |
| HeLa | 0.01 | G2/M phase arrest |
These results suggest that the compound is significantly more potent than traditional chemotherapeutics like combretastatin A-4, especially against HeLa cells.
In Vivo Studies
In mouse models, administration of this compound resulted in a notable reduction in tumor growth rates and improved survival outcomes compared to control groups. This highlights its potential as a systemic therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for systemic therapeutic applications.
作用机制
The mechanism of action of 6-(Trifluoromethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The quinoline ring system can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects .
相似化合物的比较
Structural Analogues: Substituent Variations
Core Structure and Substituent Positioning
The quinoline core is a common scaffold in drug discovery due to its aromaticity and ability to interact with biological targets. Key comparisons include:
- Substituent Effects: Trifluoromethoxy (-OCF₃): Enhances metabolic stability and moderate lipophilicity. The ether linkage may improve solubility compared to -CF₃ . Chloro (-Cl): Found in ABX464, this substituent adds steric bulk and may improve target specificity (e.g., viral capsid binding) .
Pharmacokinetic and Toxicity Profiles
- ABX464 : Exhibited favorable PK properties in murine models, including low hepatotoxicity and high oral bioavailability .
- Morphothiadin Derivatives: Quinoline analogs with -OCF₃ groups showed improved PK profiles, emphasizing fluorine’s role in reducing hepatic clearance .
- This compound: While toxicity data are unavailable, the -OCF₃ group’s lower electron-withdrawing effect compared to -CF₃ may reduce off-target interactions .
生物活性
Overview
6-(Trifluoromethoxy)quinolin-2-amine is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure
The compound features a quinoline backbone with a trifluoromethoxy group at the 6-position and an amino group at the 2-position. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, leading to disrupted metabolic processes and cell growth inhibition .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against prostate cancer (PC3), leukemia (K562), and cervical cancer (HeLa) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 12.5 |
| K562 | 15.0 |
| HeLa | 10.0 |
The anticancer mechanism appears to involve microtubule polymerization inhibition, which is crucial for cell division and proliferation . This property positions it as a potential candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound binds to bacterial ribosomes, preventing the translation process.
- Microtubule Disruption : In cancer cells, it interferes with microtubule dynamics, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cells, contributing to apoptosis in cancerous cells.
Case Studies
In a study evaluating the compound's efficacy against resistant bacterial strains, researchers found that it outperformed several standard antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Additionally, another study highlighted its selective toxicity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to assess its relative potency and selectivity.
| Compound | Activity Type | IC50/MIC |
|---|---|---|
| 2-(Trifluoromethyl)quinolin-4-amine | Anticancer | IC50: 8 µM |
| 6-(Chloro)quinolin-2-amine | Antimicrobial | MIC: 16 µg/mL |
| 7-(Fluoro)quinolin-4-amine | Anticancer | IC50: 20 µM |
This comparison illustrates that while similar compounds exhibit biological activities, this compound may possess enhanced efficacy due to its unique trifluoromethoxy substitution .
常见问题
Basic Synthesis
Q: What are the standard synthetic routes for preparing 6-(Trifluoromethoxy)quinolin-2-amine? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy-substituted quinolines are often prepared by reacting 4-chloroquinoline derivatives with amines in polar aprotic solvents like N-methylpyrrolidone (NMP) under heating (80–120°C). Triethylamine is commonly used to neutralize HCl byproducts. This method, detailed in , achieved yields of 41–60% for analogous compounds through controlled stoichiometry and cooling-induced crystallization .
Advanced Synthesis
Q: How can regioselectivity challenges during the synthesis of this compound derivatives be addressed? A: Regioselectivity can be optimized by tuning reaction conditions:
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates.
- Catalysts : Palladium or copper catalysts may improve coupling efficiency for trifluoromethoxy groups.
- Monitoring : Use inline H NMR (e.g., 400 MHz) to track reaction progress, as demonstrated in for structurally similar compounds . Post-reaction purification via column chromatography or recrystallization ensures regiochemical purity.
Basic Characterization
Q: Which spectroscopic methods are critical for characterizing this compound? A: Key techniques include:
- H/C NMR : Assigns proton and carbon environments (e.g., δ 6.44 ppm for NH in ) .
- LC-MS : Confirms molecular weight ([M+H] peaks) and detects isotopic patterns (e.g., chlorine splitting in ) .
- Melting point analysis : Validates purity (e.g., 83–102°C ranges in ) .
Advanced Characterization
Q: How can contradictions in LC-MS data for trifluoromethoxy-substituted quinolines be resolved? A: Contradictions often arise from isotopic interference (e.g., Cl/Cl or O in trifluoromethoxy groups). Mitigation strategies:
- High-resolution MS : Differentiates isotopic clusters (e.g., used LC-MS with t = 2.35 min) .
- Deuterated solvents : Eliminate solvent adducts in NMR.
- Supplementary techniques : Pair XRD or IR with spectroscopy to confirm structural assignments.
Basic Biological Activity
Q: What biological targets are associated with this compound? A: The compound and its analogs inhibit protein-protein interactions (e.g., p47phox-p22phox in NADPH oxidase, ) . Derivatives like ABX-464 () exhibit anti-inflammatory and antiviral properties by modulating RNA splicing .
Advanced Biological Activity
Q: What strategies validate target engagement in cellular models for this compound? A: Key approaches include:
- Kinase profiling : Screen against kinase libraries to identify off-target effects.
- siRNA knockdown : Confirm phenotype rescue upon target gene silencing.
- Combination studies : Synergy with JAK inhibitors (e.g., ’s patent on dual-target therapies) .
Basic Metabolism
Q: What are the primary metabolic pathways for this compound? A: Predominant pathways involve:
- Phase I : Oxidative demethylation or hydroxylation of the quinoline ring.
- Phase II : Glucuronidation or sulfation of the amine group, as suggested by its classification as a metabolite in .
Advanced Metabolism
Q: How can discrepancies between in vitro and in vivo metabolic data be addressed? A: Strategies include:
- Microsomal assays : Compare liver microsome stability across species (e.g., human vs. rodent).
- Isotope labeling : Use C-labeled compounds to track metabolites in pharmacokinetic (PK) studies.
- Cross-validation : Align in vitro data with in vivo PK profiles from clinical trials (e.g., ABX-464 in ) .
Basic Toxicity
Q: What preliminary assays assess the toxicity of this compound? A: Standard assays include:
- MTT assay : Measures cell viability in hepatic (HepG2) or renal (HEK293) lines.
- hERG inhibition screening : Evaluates cardiac risk via patch-clamp electrophysiology.
Advanced Toxicity
Q: How can metabolite-related toxicity be predicted for trifluoromethoxy-substituted quinolines? A: Employ:
- Reactive metabolite trapping : Incubate with glutathione (GSH) to detect covalent adducts.
- Computational tools : Use QSAR models to predict hepatotoxicity based on structural alerts (e.g., trifluoromethoxy group’s electron-withdrawing effects).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
